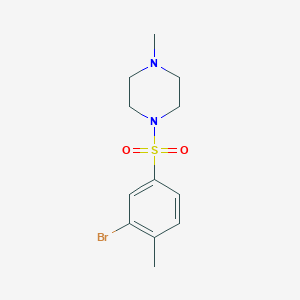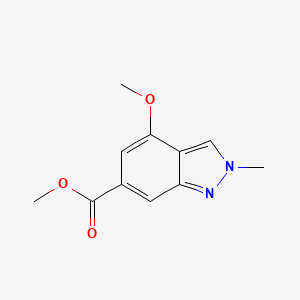![molecular formula C13H21NO3 B1397173 tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1540547-05-4](/img/structure/B1397173.png)
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Overview
Description
Molecular Structure Analysis
The Inchi Code for a similar compound, tert-butyl 6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, is provided as1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3 . This gives an insight into the molecular structure of the compound.
Scientific Research Applications
Environmental Fate and Biodegradation
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, as part of a broader class of compounds known for their use in various industrial applications, has sparked interest in understanding its environmental fate, biodegradability, and potential toxicity. Studies indicate that similar synthetic phenolic antioxidants, often found in commercial and industrial products, have been detected across various environmental matrices, including indoor dust, outdoor air particulates, and water bodies. These findings underscore the necessity for ongoing research into the environmental behaviors, potential human exposure pathways, and the toxicity of these compounds. Concerns regarding the hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential of some synthetic phenolic antioxidants have been raised, highlighting the importance of developing compounds with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Synthetic Applications and Chemical Properties
The chemical structure of this compound suggests its potential utility in the synthesis of N-heterocycles, a class of compounds integral to numerous natural products and pharmaceuticals. Chiral sulfinamides, for instance, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide emerging as a prominent agent in this domain. This highlights the compound's relevance in facilitating access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are pivotal in the development of therapeutically relevant molecules (Philip et al., 2020).
Mechanism of Action
The mechanism of action for tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is not specified in the search results. Its use in various fields of study suggests that the mechanism of action may vary depending on the specific application.
Safety and Hazards
The safety and hazards associated with tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate are not detailed in the search results. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound. Detailed safety information is typically provided in the MSDS .
properties
IUPAC Name |
tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSRHFOXQKJMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




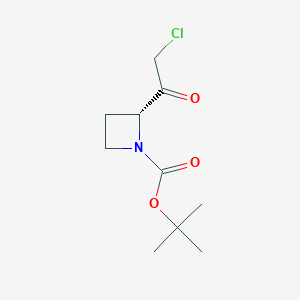

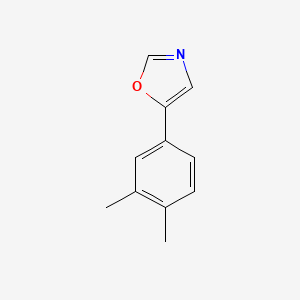
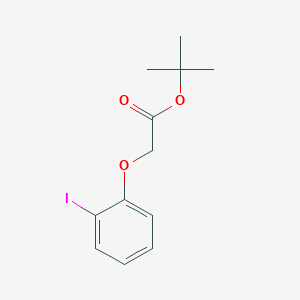
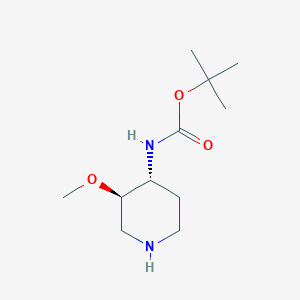
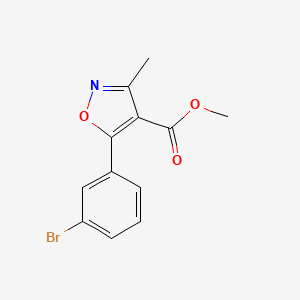
![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)
![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)
